Kebuzone

概要

説明

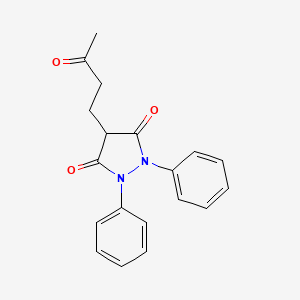

ケブゾンはピラゾリジンジオン系に属し、鎮痛、解熱、血小板抑制作用が知られています .

2. 製法

合成経路と反応条件: ケブゾンは、適切なケトンとフェニルブタゾンを制御された条件下で反応させることで合成できます。 合成には、ブチル鎖の3位にケトン官能基を持つピラゾリジン環の形成が含まれます .

工業的製造方法: ケブゾンの工業的製造は、一般的に、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を行います。 このプロセスには、反応とそれに続く精製ステップを促進するために、溶媒、触媒、温度制御の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Kebuzone can be synthesized through the reaction of phenylbutazone with an appropriate ketone under controlled conditions. The synthesis involves the formation of a pyrazolidine ring with a ketone functional group at the 3-position of the butyl chain .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and temperature control to facilitate the reaction and subsequent purification steps .

化学反応の分析

反応の種類: ケブゾンは、次のような様々な化学反応を起こします。

酸化: ケブゾンは酸化されて対応するオキソ誘導体を形成することができます。

還元: 還元反応はケトン基をアルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物:

- 酸化生成物はオキソ誘導体を含む。

- 還元生成物はアルコール誘導体を含む。

- 置換生成物は導入された置換基によって異なります .

4. 科学研究への応用

ケブゾンは、次のような様々な科学研究に用いられています。

化学: ピラゾリジンジオン化学のモデル化合物として使用されます。

生物学: 細胞プロセスや炎症に対する効果について研究されています。

医学: 抗炎症作用と鎮痛作用を持つため、臨床研究で使用されています。

科学的研究の応用

Scientific Research Applications

Kebuzone has several significant applications across various fields:

-

Chemistry :

- Used as a model compound for studying the chemistry of pyrazolidinediones.

- It serves as a reference for synthesizing related compounds.

-

Biology :

- Investigated for its effects on cellular processes related to inflammation.

- Explored in studies examining its role in modulating immune responses.

-

Medicine :

- Employed in clinical research focusing on its anti-inflammatory and analgesic properties.

- Studied for potential therapeutic benefits in conditions like rheumatoid arthritis and thrombophlebitis.

-

Industry :

- Utilized in the development of new NSAIDs and related pharmaceutical compounds.

Pharmacokinetics

- Elimination Half-Life : Approximately 70-100 hours.

- Excretion : Primarily renal.

- Biochemical Pathways : Influences the arachidonic acid pathway, impacting the production of inflammatory mediators like prostaglandins and leukotrienes.

Case Study 1: Anti-Inflammatory Effects

A study investigated the efficacy of this compound in an animal model of rheumatoid arthritis. The results demonstrated significant reduction in joint swelling and pain compared to control groups, highlighting its potential as an effective anti-inflammatory agent.

Case Study 2: Cellular Mechanisms

Research focused on this compound's impact on macrophage activation revealed that it modulates inflammatory signaling pathways, decreasing the production of pro-inflammatory cytokines. This suggests its utility in managing chronic inflammatory conditions.

Data Tables

作用機序

ケブゾンの作用機序は、シクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2の阻害を伴います。これらの酵素は、アラキドン酸をプロスタグランジンに変換する役割を担い、プロスタグランジンは炎症反応において重要な役割を果たしています。 ケブゾンはCOX酵素を阻害することにより、プロスタグランジンの産生を抑制し、炎症、痛み、発熱を軽減します .

類似化合物:

フェニルブタゾン: 抗炎症作用が類似する別のピラゾリジンジオン系NSAIDs。

イブプロフェン: 化学構造は異なるが、治療効果が類似する広く使用されているNSAIDs。

ジクロフェナク: 作用機序は異なるが、類似の適応症で使用されるNSAIDs.

ケブゾンの独自性: ケブゾンは、ピラゾリジン環とケトン官能基を持つ特異な化学構造により独自性を持っています。 この構造は、ケブゾンの独特の薬理作用と治療用途に貢献しています .

類似化合物との比較

Phenylbutazone: Another pyrazolidinedione NSAID with similar anti-inflammatory properties.

Ibuprofen: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Diclofenac: An NSAID with a different mechanism of action but used for similar indications.

Uniqueness of Kebuzone: this compound is unique due to its specific chemical structure, which includes a pyrazolidine ring with a ketone functional group. This structure contributes to its distinct pharmacological properties and therapeutic applications .

生物活性

Kebuzone, also known as ketophenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its biological activity, particularly in the context of inflammation and pain management. This article delves into the compound's mechanism of action, pharmacokinetics, cellular effects, and relevant case studies.

Target Enzymes:

this compound primarily targets key enzymes involved in the inflammatory process, including:

- Cyclooxygenase (COX)

- 5-Lipoxygenase

- Lipoxygenase

These enzymes are crucial in the arachidonic acid pathway, which leads to the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound effectively reduces inflammation and associated pain.

Biochemical Pathways:

The inhibition of COX leads to decreased synthesis of prostaglandins, which are responsible for promoting inflammation and pain. This action positions this compound as a therapeutic agent in various inflammatory conditions.

Pharmacokinetics

This compound exhibits a long elimination half-life ranging from 70 to 100 hours, with renal excretion being the primary route of elimination. This extended half-life allows for sustained therapeutic effects, making it suitable for chronic inflammatory conditions.

Cellular Effects

As an NSAID, this compound influences cellular processes by modulating inflammatory signaling pathways. It has been shown to affect:

- Cellular proliferation

- Apoptosis in inflammatory cells

These effects contribute to its overall anti-inflammatory efficacy.

Comparative Analysis

To better understand this compound's unique properties, it is useful to compare it with other NSAIDs:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| This compound | COX and lipoxygenase inhibitor | Long half-life; specific pyrazolidinedione structure |

| Phenylbutazone | COX inhibitor | Similar structure but different pharmacokinetics |

| Ibuprofen | COX inhibitor | Shorter half-life; widely used for mild pain |

| Diclofenac | COX inhibitor | Different mechanism; used for specific indications |

This table illustrates how this compound stands out due to its specific chemical structure and prolonged action compared to other NSAIDs.

Clinical Application

This compound has been investigated in clinical settings for its anti-inflammatory properties. A notable study focused on its efficacy in treating rheumatoid arthritis, where it demonstrated significant reductions in disease activity when combined with other therapies such as cranberry juice .

Research Applications

In laboratory settings, this compound has been used as a model compound to study pyrazolidinedione chemistry and its implications in drug development. Its role in understanding the biochemical pathways related to inflammation has made it a subject of interest in both academic and clinical research.

特性

IUPAC Name |

4-(3-oxobutyl)-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYTZKPVOAIUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234500 | |

| Record name | Kebuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.174 mg/mL at 20 °C | |

| Record name | Ketophenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

853-34-9 | |

| Record name | Kebuzone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=853-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kebuzone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000853349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kebuzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Kebuzone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kebuzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KEBUZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VD83UL6Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ketophenylbutazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041914 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Kebuzone and its effects in the body?

A: While the provided research papers mainly focus on this compound's analytical chemistry and pharmacokinetics, its mechanism of action is similar to other pyrazolidine derivatives like phenylbutazone. These compounds are non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, key mediators of inflammation and pain. []

Q2: What are the structural characteristics of this compound?

A: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they categorize it as a 3,5-pyrazolidinedione derivative structurally similar to phenylbutazone. [, ] This information indicates that this compound contains the core pyrazolidinedione ring system with specific substitutions. The research also highlights that spectroscopic data, specifically UV absorbance at 247 nm, is employed for this compound detection and quantification in various biological matrices. [, , ]

Q3: What analytical techniques are commonly used to study this compound?

A: Several analytical methods have been developed and validated for analyzing this compound and its metabolites in various biological samples. High-performance liquid chromatography (HPLC) is a prominent technique employed for this purpose, often coupled with UV detection. [, , ] Researchers have optimized different aspects of these methods, such as sample preparation using solid-phase extraction and the composition of the mobile phase, to achieve efficient separation, identification, and quantification of this compound. [, ] Gas chromatography-mass spectrometry (GC-MS) following extractive methylation has also proven effective for detecting this compound in urine as part of a comprehensive toxicological screening procedure. []

Q4: How is this compound metabolized in the body?

A: While specific metabolic pathways aren't detailed in the provided abstracts, studies utilize HPLC analysis to detect and quantify not only this compound but also its metabolites in blood samples. [, ] This finding suggests that this compound undergoes metabolic transformations in vivo, leading to the formation of breakdown products. Further research into the identification and characterization of these metabolites is crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。